1-(3-Hydroxyphenyl)-2-methylpropan-1-one
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Overview
Description
1-(3-Hydroxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H12O2 It is characterized by a hydroxyphenyl group attached to a methylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-hydroxyacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better temperature control and more efficient mixing of reactants.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: 3-Hydroxyphenylacetic acid or 3-Hydroxyphenylacetone.
Reduction: 1-(3-Hydroxyphenyl)-2-methylpropan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
1-(3-Hydroxyphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbonyl group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
3-Hydroxyacetophenone: Shares the hydroxyphenyl group but differs in the position of the carbonyl group.
1-(4-Hydroxyphenyl)-2-methylpropan-1-one: Similar structure but with the hydroxy group in the para position.
1-(3-Hydroxyphenyl)-2-methylpropan-2-one: Similar structure but with a different position of the methyl group.
Uniqueness: 1-(3-Hydroxyphenyl)-2-methylpropan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
103323-37-1 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,11H,1-2H3 |
InChI Key |
DWLAGFAYZCBIMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
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